Ethyl acetate-D3
Overview
Description
Ethyl acetate-D3, also known as deuterated ethyl acetate, is an isotopically labeled compound where three hydrogen atoms are replaced with deuterium. This compound is commonly used in various scientific research applications due to its unique properties. This compound has the molecular formula C4H5D3O2 and is a colorless liquid with a characteristic sweet smell.
Mechanism of Action
Target of Action
Ethyl acetate-D3, like its non-deuterated counterpart ethyl acetate, is primarily used as a solvent in various industrial and chemical processes . It doesn’t have a specific biological target due to its general use as a solvent. It’s worth noting that ethyl acetate and its derivatives have been found to be part of the metabolic pathways of various organisms, indicating that they may interact with numerous enzymes and biochemical processes .
Mode of Action
Conversely, in hydrolysis, the ester is broken down into its constituent alcohol and acid .
Biochemical Pathways
This compound may be involved in various biochemical pathways. For instance, it has been found to be a part of the metabolic pathways in certain bacterial species . In these organisms, ethyl acetate can be broken down into ethanol and acetate, which can then enter the central metabolism of the organism and be used for energy production and biosynthesis .
Pharmacokinetics
Ethyl acetate, in general, is known to be rapidly absorbed and distributed throughout the body following inhalation or oral exposure . It’s metabolized primarily in the liver, where it’s converted into ethanol and acetic acid, both of which can be further metabolized or excreted .
Result of Action
As a solvent, this compound’s primary action is to dissolve other substances. In a biological context, its breakdown products, ethanol and acetate, can enter various metabolic pathways and contribute to processes such as energy production . Excessive exposure to ethyl acetate can lead to irritation of the eyes, skin, and respiratory tract, and at very high concentrations, it can have narcotic effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its volatility and efficacy as a solvent can be affected by temperature and pressure . In a biological context, factors such as pH and the presence of other metabolites can influence its breakdown and the subsequent metabolic pathways that its products enter .
Biochemical Analysis
Cellular Effects
Studies on ethyl acetate have shown that it can have neuroprotective effects against H2O2-induced apoptotic cell death of primary cortical neuronal cells .
Molecular Mechanism
Ethyl acetate is known to be involved in the synthesis of ethanol from acetic acid, a process that involves a series of reactions catalyzed by enzymes .
Temporal Effects in Laboratory Settings
Ethyl acetate has been studied for its stability and degradation over time in various conditions .
Dosage Effects in Animal Models
Studies on ethyl acetate have shown protective effects in adjuvant arthritis rats when administered at certain dosages .
Metabolic Pathways
Ethyl acetate is known to be involved in the metabolism of vitamin D3, forming unique hydroxylated metabolites during catalysis with cytochrome P450scc (CYP11A1) .
Transport and Distribution
Studies on mixed solutions of water/acetonitrile/ethyl acetate have shown specific microfluidic flows when delivered into a microspace under laminar flow conditions .
Subcellular Localization
Studies on the subcellular localization of proteins and related topics have shown advances in the prediction of subcellular localization from amino acid sequences .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl acetate-D3 can be synthesized through the esterification of deuterated ethanol (C2H5D3OH) with acetic acid (CH3COOH) in the presence of an acid catalyst such as sulfuric acid. The reaction is as follows:
C2H5D3OH+CH3COOH→C4H5D3O2+H2O
Industrial Production Methods
Industrial production of this compound involves the same esterification process but on a larger scale. The reaction is typically carried out in a continuous reactor with efficient removal of water to drive the equilibrium towards the formation of the ester. The use of azeotropic distillation can help in the separation and purification of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl acetate-D3 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to deuterated ethanol and acetic acid.
Reduction: this compound can be reduced to deuterated ethanol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Deuterated ethanol and acetic acid.
Reduction: Deuterated ethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl acetate-D3 is widely used in scientific research due to its deuterium labeling, which makes it valuable in:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used as a solvent or internal standard in NMR studies to provide clear spectra without interference from hydrogen signals.
Mass Spectrometry: Utilized in mass spectrometry for the analysis of complex mixtures and to study reaction mechanisms.
Pharmaceutical Research: Employed in the synthesis of deuterated drugs to study metabolic pathways and improve drug stability.
Chemical Kinetics: Used to investigate reaction mechanisms and kinetics by tracking the behavior of deuterium-labeled compounds.
Comparison with Similar Compounds
Ethyl acetate-D3 can be compared with other deuterated esters such as:
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.
Propyl acetate-D3: Contains a propyl group instead of an ethyl group.
Butyl acetate-D3: Contains a butyl group instead of an ethyl group.
Uniqueness
This compound is unique due to its specific deuterium labeling, which provides distinct advantages in analytical techniques such as NMR and mass spectrometry. Its relatively simple structure and widespread use make it a valuable compound in various research fields.
Properties
IUPAC Name |
ethyl 2,2,2-trideuterioacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKOWRVHYACXOJ-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the pyrolysis of Ethyl acetate-D3 and its deuterated analogs?
A1: Studying the pyrolysis of this compound and its analogs, like ethyl-d5 acetate and ethyl-1,1,2,2-d4 acetate, provides valuable insights into the reaction mechanism of thermal decomposition. [] By comparing the rate constants and kinetic isotope effects observed with different isotopic substitutions, researchers can pinpoint the rate-determining steps and understand the role of specific hydrogen atoms in the reaction pathway. This information is crucial for optimizing industrial processes involving pyrolysis and developing more efficient catalysts.
Q2: The research mentions that this compound exhibited no significant difference in decomposition rate compared to normal Ethyl acetate. What can be inferred from this observation?
A2: This finding suggests that the C-H bonds in the methyl group of the acetate moiety are not significantly involved in the rate-determining step of the pyrolysis reaction. [] The absence of a primary kinetic isotope effect implies that the cleavage of these specific C-H bonds is not a rate-limiting factor in the overall decomposition process.
Q3: How was Ethyl acetate (specifically the D3 fraction) utilized in the study on Momordica charantia's anticancer properties?
A3: Researchers employed the Ethyl acetate fraction (D3), obtained through solvent partitioning of the crude water-soluble extract of Momordica charantia, to investigate its impact on human lung and breast cancer cell lines. [, ] This fraction, alongside others, was administered to the cells, and various parameters like mitochondrial membrane potential, reactive oxygen species generation, and ATP levels were analyzed to understand the potential mechanisms of cell death induced by Momordica charantia.
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